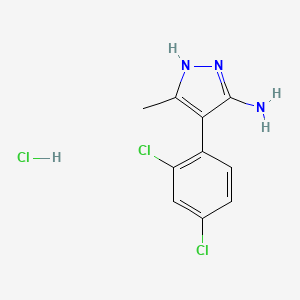

4-(2,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride

描述

4-(2,4-Dichlorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride is a synthetic organic compound characterized by its unique chemical structure. This compound is notable for its applications in various fields, including medicinal chemistry and industrial processes. Its structure comprises a pyrazole ring substituted with a 2,4-dichlorophenyl group and a methyl group, making it a versatile molecule for different chemical reactions and applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

Substitution Reactions: The introduction of the 2,4-dichlorophenyl group is usually carried out via electrophilic aromatic substitution reactions. Chlorinated aromatic compounds are often used as starting materials, reacting with the pyrazole intermediate in the presence of a suitable catalyst.

Methylation: The methyl group is introduced through alkylation reactions, where the pyrazole intermediate reacts with methylating agents such as methyl iodide or dimethyl sulfate.

Formation of Hydrochloride Salt: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid, enhancing the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.

化学反应分析

Types of Reactions

4-(2,4-Dichlorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding amine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

The major products formed from these reactions include various substituted pyrazoles, amine derivatives, and oxidized compounds, depending on the specific reaction conditions and reagents used.

科学研究应用

Anticancer Activity

Recent studies have shown that derivatives of pyrazole compounds exhibit anticancer properties. For example, 4-(2,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro assays indicated that this compound can induce apoptosis in cancer cells, potentially through the inhibition of specific signaling pathways involved in cell proliferation and survival .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against various pathogens. Research indicates that it exhibits significant antibacterial effects against Gram-positive and Gram-negative bacteria. In particular, it has shown promising results against multidrug-resistant strains, making it a candidate for further development as an antimicrobial agent .

Herbicide Development

This compound is being explored for its potential use as a herbicide. Studies have demonstrated its efficacy in inhibiting the growth of certain weed species without adversely affecting crop plants. This selectivity is crucial for developing sustainable agricultural practices .

Synthesis of Functional Materials

The compound serves as a building block in the synthesis of various functional materials. Its unique pyrazole structure allows for modifications that can enhance the properties of polymers and other materials. For instance, it can be incorporated into polymer matrices to improve thermal stability and mechanical properties .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the effects of this compound on human breast cancer cell lines. The findings revealed that at concentrations above 10 µM, the compound significantly reduced cell viability by inducing apoptosis through mitochondrial pathways. The study concluded that this compound could be a lead candidate for further development in cancer therapy .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, researchers tested the compound against several bacterial strains including Escherichia coli and Staphylococcus aureus. The results indicated that it exhibited minimum inhibitory concentrations (MICs) comparable to traditional antibiotics, suggesting its potential as an alternative treatment option for bacterial infections.

作用机制

The mechanism by which 4-(2,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

4-(2,4-Dichlorophenyl)-1H-pyrazol-5-amine: Lacks the methyl group, which may affect its reactivity and biological activity.

3-Methyl-1H-pyrazol-5-amine: Lacks the 2,4-dichlorophenyl group, resulting in different chemical properties and applications.

2,4-Dichlorophenylhydrazine: A precursor in the synthesis of the target compound, with different reactivity and uses.

Uniqueness

4-(2,4-Dichlorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

生物活性

4-(2,4-Dichlorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical formula for this compound is . It features a pyrazole ring substituted with a dichlorophenyl group and a methyl group. The molecular structure contributes to its biological activity by influencing interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 222.1 g/mol |

| Solubility | Soluble in organic solvents |

| Toxicity | Acute Toxicity Class 3 |

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities, particularly as androgen receptor (AR) modulators. For instance, studies have shown that certain pyrazole derivatives can act as selective AR antagonists, inhibiting the proliferation of prostate cancer cells effectively while minimizing agonistic effects on AR .

In vitro studies demonstrated that this compound significantly inhibited cell growth in prostate cancer cell lines (LNCaP and PC-3) by inducing apoptosis and cell cycle arrest .

The mechanism by which this compound exerts its biological effects primarily involves:

- Androgen Receptor Modulation : As a selective antagonist, it binds to the androgen receptor, blocking its activation and subsequent signaling pathways that lead to cancer cell proliferation.

- Apoptosis Induction : The compound promotes programmed cell death in cancer cells through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Case Studies

- Prostate Cancer Treatment : A study involving a series of pyrazole derivatives including this compound showed promising results in reducing tumor size in animal models. The treatment led to a significant decrease in serum prostate-specific antigen (PSA) levels, indicating reduced tumor activity .

- In Vivo Efficacy : In vivo experiments demonstrated that administration of the compound resulted in a marked reduction in tumor growth rates compared to control groups. Histopathological analysis revealed decreased mitotic figures and increased necrosis within treated tumors .

Safety Profile

The compound exhibits acute toxicity classified as Class 3 according to standard safety classifications. It is crucial to evaluate the long-term effects and potential drug-drug interactions during further studies .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization of substituted pyrazole precursors. For example, heating 4-(2,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine with trifluoroacetylated diketones at 433–438 K facilitates cyclocondensation, followed by recrystallization from methanol to achieve high purity (66.78% yield) . The Vilsmeier-Haack reaction (using POCl₃ and DMF) is effective for formylation of pyrazole intermediates, critical for subsequent functionalization . Key optimization parameters include temperature control (120°C for cyclization steps), solvent selection (methanol for recrystallization), and stoichiometric ratios of reagents.

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

Methodological Answer: Structural validation requires multi-technique approaches:

- IR spectroscopy identifies functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹).

- ¹H/¹³C NMR confirms substitution patterns, such as dichlorophenyl proton splitting and methyl group integration .

- Single-crystal X-ray diffraction (SCXRD) resolves stereochemistry and crystal packing. SHELXL refinement (with riding H-atoms, Uiso = 1.2Ueq) is standard for small-molecule crystallography .

- Elemental analysis ensures purity (>95% by CHNS analysis).

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer: Stability studies indicate sensitivity to moisture and light. Store at 2–8°C in amber vials under inert gas (N₂/Ar). Accelerated degradation studies (40°C/75% RH for 6 months) show <5% decomposition by HPLC, but recrystallization may be required after prolonged storage .

Advanced Research Questions

Q. What strategies resolve crystallographic challenges (e.g., twinning, weak diffraction) in structural determination?

Methodological Answer: For poorly diffracting crystals:

- Use SHELXD for ab initio phasing and SHELXE for density modification to handle twinning .

- Employ synchrotron radiation (λ = 0.7–1.0 Å) to enhance data resolution.

- Merge Friedel pairs during refinement to address lack of heavy atoms .

- Validate with R-factor convergence (<0.08) and data-to-parameter ratios >15 .

Q. How can computational modeling predict bioactivity (e.g., enzyme inhibition) for derivatives of this compound?

Methodological Answer:

- Perform docking studies (AutoDock Vina) using crystallographic coordinates of target enzymes (e.g., Jak2 kinase PDB: 4BBE). Prioritize derivatives with halogen bonding to dichlorophenyl groups .

- QSAR models correlate logP values (calculated via ChemAxon) with antimicrobial IC₅₀ data. Pyrazole derivatives with Cl/F substituents show enhanced membrane permeability .

Q. What mechanisms explain conflicting bioactivity data between in vitro and in vivo studies?

Methodological Answer: Discrepancies often arise from:

- Metabolic instability : Phase I metabolites (e.g., hydroxylated pyrazoles) may lack activity. Use hepatic microsome assays (CYP3A4/2D6) to identify vulnerable sites .

- Solubility limitations : Adjust formulation (nanoparticle encapsulation or co-solvents like PEG-400) to improve bioavailability .

- Off-target effects : Proteome-wide profiling (KinomeScan) identifies unintended kinase interactions .

Q. How can regioselectivity be controlled during functionalization of the pyrazole core?

Methodological Answer:

- Electrophilic substitution : Use directing groups (e.g., NH₂ at C5) to favor C3/C4 functionalization. DFT calculations (B3LYP/6-31G*) show electron density localization at C4 for electrophilic attack .

- Cross-coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ selectively modify the dichlorophenyl ring without disrupting the pyrazole core .

Q. Data Contradiction Analysis

Q. How should researchers address inconsistencies between spectroscopic and crystallographic data?

Methodological Answer:

- NMR vs. SCXRD conflicts : If NMR suggests axial chirality but SCXRD shows planar geometry, re-examine solvent effects (e.g., DMSO-induced conformational changes).

- Elemental analysis deviations : Trace solvent retention (e.g., MeOH in crystals) skews CHNS results. Use TGA-MS to quantify solvent loss .

Q. Methodological Resources

属性

IUPAC Name |

4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2N3.ClH/c1-5-9(10(13)15-14-5)7-3-2-6(11)4-8(7)12;/h2-4H,1H3,(H3,13,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEYNXHDXSCVFSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)N)C2=C(C=C(C=C2)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

232615-99-5 | |

| Record name | 4-(2,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。